2-Octadecanoylaminooctadecane-1,3-diol
説明
特性
CAS番号 |
96673-02-8 |
|---|---|
分子式 |
C36H73NO3 |
分子量 |
568.0 g/mol |
IUPAC名 |
N-(1,3-dihydroxyoctadecan-2-yl)octadecanamide |
InChI |
InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40) |
InChIキー |
KZTJQXAANJHSCE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O |
製品の起源 |
United States |
類似化合物との比較
Target Compound: 2-Octadecanoylaminooctadecane-1,3-diol
Marine-Derived Analogs (Dendronephthya gigantea)
- Compound 15: (2S,3R,4E,8E)-N-Hexadecanoyl-2-amino-4,8-octadecadiene-1,3-diol Acyl Chain: C16 (shorter than target). Backbone: Unsaturated C18 diol (double bonds at C4 and C8).
- Compound 18: (2S,3R,4E)-N-Hexadecanoyl-2-amino-4-octadecane-1,3-diol Acyl Chain: C16. Backbone: Mono-unsaturated C18 diol (double bond at C4). Key Features: Intermediate fluidity between Compound 15 and the target, suggesting balanced membrane interactions .
Branched Alcohol: Octyldodecanol
- Structure : Branched C20 alcohol (2-Octyldodecan-1-ol).
- Key Features: Lacks amino and diol groups; functions as a non-polar emollient in cosmetics .
Data Tables: Structural and Functional Properties
Research Findings on Functional Differences
Biophysical Interactions
- This compound: Forms tightly packed lamellar structures with cholesterol, critical for skin barrier resilience. Saturated acyl chains facilitate hydrophobic interactions .
- Compound 15 : Unsaturated backbone disrupts lipid packing, increasing membrane permeability—a trait linked to antimicrobial effects in marine organisms .
- Octyldodecanol: Branched structure prevents ordered phase formation, acting as a lubricant rather than a barrier component .
Functional and Application Differences
- Cosmetic vs.
- Structural Impact on Performance :
- Longer acyl chains (C18 vs. C16) improve barrier efficacy in synthetic ceramides.
- Unsaturation in marine analogs reduces stability but enhances bioactivity.
Q & A
Basic Question: How can researchers optimize the synthesis of 2-Octadecanoylaminooctadecane-1,3-diol to improve yield and purity?
Methodological Answer:
Synthetic optimization requires systematic experimental design. Utilize factorial design to evaluate the impact of variables (e.g., reaction temperature, solvent polarity, catalyst concentration) on yield and purity. For multi-parameter screening, orthogonal array design (e.g., Taguchi method) minimizes experimental runs while identifying critical factors. Post-synthesis, employ column chromatography with polar stationary phases (e.g., silica gel) and non-polar eluents (hexane/ethyl acetate gradients) to isolate the compound. Monitor purity via HPLC with a C18 column and UV detection at 210–230 nm .
Basic Question: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve hydroxyl and amide proton signals (δ 1.2–1.6 ppm for aliphatic chains, δ 6.5–7.5 ppm for amide protons). Pair with FT-IR to confirm carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) groups.
- Quantitative Analysis : Apply reverse-phase HPLC coupled with mass spectrometry (HPLC-MS) for molecular ion detection (e.g., [M+H]⁺ or [M+Na]⁺ adducts). Calibrate using certified reference standards .
Basic Question: How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
Conduct accelerated stability studies under controlled humidity (40–80% RH), temperature (4°C, 25°C, 40°C), and light exposure (ICH Q1B guidelines). Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months). For thermal stability, use differential scanning calorimetry (DSC) to identify melting points and thermogravimetric analysis (TGA) to detect decomposition thresholds (>200°C). Note incompatibilities with strong acids/alkalis and oxidizing agents during storage .
Basic Question: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear EN 374-certified nitrile gloves and safety goggles. Use fume hoods or local exhaust ventilation to minimize inhalation exposure.
- Spill Management : Absorb small spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water runoff into drains.
- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline solution for 20 minutes and seek medical evaluation .
Advanced Question: How can computational modeling be integrated to predict the thermodynamic stability and reactivity of this compound?
Methodological Answer:
Use density functional theory (DFT) to calculate Gibbs free energy (ΔG) of hydrolysis or oxidation reactions, focusing on the amide and hydroxyl moieties. Validate predictions with molecular dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) to model intermolecular interactions. Compare simulated infrared spectra with experimental FT-IR data to refine force field parameters .
Advanced Question: What experimental strategies can address discrepancies between observed and theoretical data in the compound’s spectroscopic profiles?
Methodological Answer:
- Sensitivity Analysis : Vary NMR acquisition parameters (e.g., pulse width, relaxation delay) to resolve overlapping signals.
- Cross-Validation : Use 2D-COSY and HSQC to assign ambiguous peaks.
- Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments.
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to correlate spectral features with structural perturbations .
Advanced Question: How can researchers design studies to investigate the compound’s interactions with lipid bilayers or protein targets?
Methodological Answer:
- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) with model membranes (e.g., DPPC liposomes).
- Fluorescence Quenching : Label the compound with BODIPY or NBD probes to monitor partitioning into lipid phases.
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding poses with enzymes (e.g., hydrolases). Validate via mutagenesis studies on key residues .
Advanced Question: What methodologies resolve contradictions between experimental and computational data regarding the compound’s aggregation behavior?
Methodological Answer:
- Dynamic Light Scattering (DLS) : Measure hydrodynamic radii under varying concentrations and pH.
- Cryo-TEM : Visualize aggregate morphology at nanoscale resolution.
- Coarse-Grained MD Simulations : Model self-assembly kinetics using MARTINI force fields . Compare with experimental critical micelle concentration (CMC) values derived from tensiometry .
Advanced Question: How can researchers integrate multi-omics approaches to study the compound’s metabolic fate in biological systems?
Methodological Answer:
- Metabolomics : Use LC-QTOF-MS to track metabolites in cell lysates or biofluids.
- Proteomics : Apply SILAC labeling to identify proteins interacting with the compound.
- Pathway Analysis : Map data to KEGG or Reactome databases using Ingenuity Pathway Analysis (IPA) . Cross-reference with transcriptomic data (RNA-seq) to infer regulatory mechanisms .
Advanced Question: What frameworks guide the development of structure-activity relationship (SAR) models for derivatives of this compound?
Methodological Answer:
- QSAR Modeling : Use MOE or Dragon software to compute molecular descriptors (e.g., logP, polar surface area). Train models with partial least squares regression (PLS) or random forest algorithms .
- Validation : Apply leave-one-out cross-validation and external test sets to avoid overfitting.
- Mechanistic Insights : Corrogate SAR trends with X-ray crystallography or NMR-derived conformational analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
